molecular formula C6H6N2O B2472374 1-Ethenyl-1H-imidazole-2-carboxaldehyde CAS No. 69767-96-0

1-Ethenyl-1H-imidazole-2-carboxaldehyde

Cat. No. B2472374
CAS RN: 69767-96-0
M. Wt: 122.127
InChI Key: QSNDLAPCZBKHFV-UHFFFAOYSA-N
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Description

“1-Ethenyl-1H-imidazole-2-carboxaldehyde” is a chemical compound . It is used as a synthetic intermediate . It affords tripodal ligands on condensation reaction with tris-(2-aminoethyl)amine (tren) .


Synthesis Analysis

Recent advances in the synthesis of imidazoles include transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-imidazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent from 2-azidobenzaldehydes and amines .


Molecular Structure Analysis

The molecular structure of “1-Ethenyl-1H-imidazole-2-carboxaldehyde” can be represented by the formula C6H6N2O .


Chemical Reactions Analysis

“1-Ethenyl-1H-imidazole-2-carboxaldehyde” affords tripodal ligands on condensation reaction with tris-(2-aminoethyl)amine (tren). These tripodal ligands react with iron (III) salts in the presence of air to afford iron (II) complexes .


Physical And Chemical Properties Analysis

The molecular weight of “1-Ethenyl-1H-imidazole-2-carboxaldehyde” is 122.13 . It is a powder with a melting point of 48-51 .

Safety and Hazards

“1-Ethenyl-1H-imidazole-2-carboxaldehyde” may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid breathing its dust, gas, or vapors, and to avoid contact with skin and eyes .

properties

IUPAC Name

1-ethenylimidazole-2-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N2O/c1-2-8-4-3-7-6(8)5-9/h2-5H,1H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSNDLAPCZBKHFV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CN1C=CN=C1C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

122.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Ethenyl-1H-imidazole-2-carboxaldehyde

Synthesis routes and methods

Procedure details

To a cold (-78° C.) solution of 6.55 ml (0.047 mole) of diisopropylamine in 125 ml of tetrahydrofuran was added 16.99 ml (, 042 mole) of a 2.5M solution of n-butyl lithium over a period of 15 minutes and the resulting reaction allowed to stir for 30 minutes. 1-Vinylimidazole (3.85 ml 0.042 mole) was added over a 10 minute period and the mixture stirred for one hour. Ethyl formate (3.43 ml, 0.042 mole) was then added over 5 minutes and the mixture stirred for one hour and was then poured into a saturated ammonium chloride solution. The product was extracted with ethyl acetate, and the extracts combined, dried over magnesium sulfate and concentrated to an orange oil. The residue was chromatographed on 200 g of silica gel using 10% ethyl acetate in chloroform to give 2.23 g of the product as a crystalline material.
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6.55 mL
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